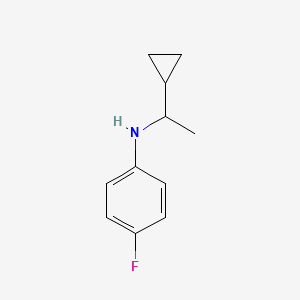
N-(1-Cyclopropylethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylethyl)-4-fluoroaniline: is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a 4-fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyclopropylethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a cyclopropyl ethyl halide under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyclopropylethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluoro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(1-Cyclopropylethyl)-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and fluoro substituents on the activity of enzymes and receptors. It can also serve as a building block for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the development of new drugs. Its structural features can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl and fluoro groups can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity.
Comparison with Similar Compounds
N-(1-Cyclopropylethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.
N-(1-Cyclopropylethyl)-4-bromoaniline: Similar structure but with a bromo group instead of a fluoro group.
N-(1-Cyclopropylethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness: N-(1-Cyclopropylethyl)-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and other applications.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-fluoroaniline |
InChI |
InChI=1S/C11H14FN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |
InChI Key |
QALSHDJFVDBEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


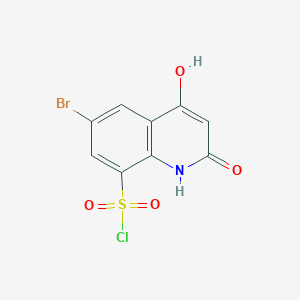
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)

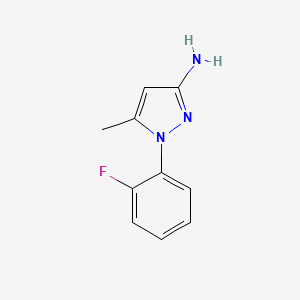
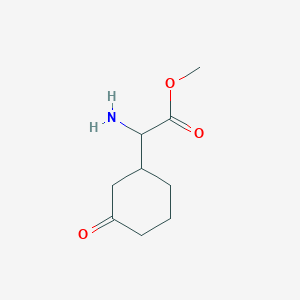
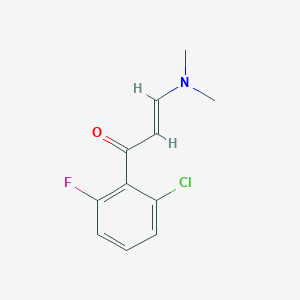
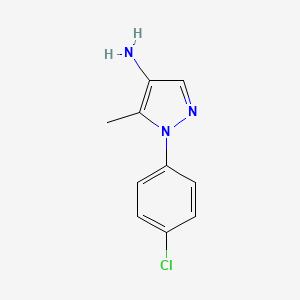
![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13260872.png)
![3-[(4-Methylphenyl)sulfanyl]azetidine](/img/structure/B13260878.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B13260881.png)
![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)
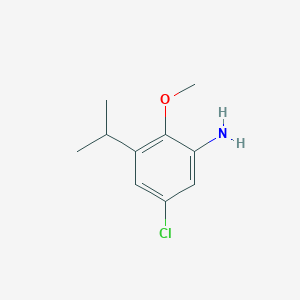
amine](/img/structure/B13260906.png)
